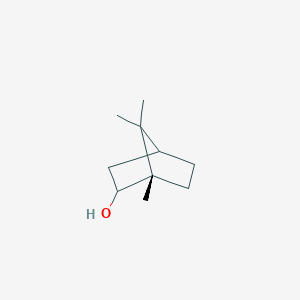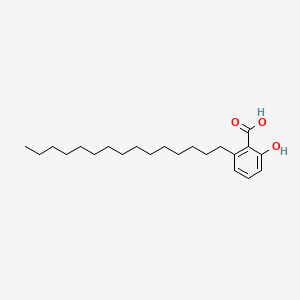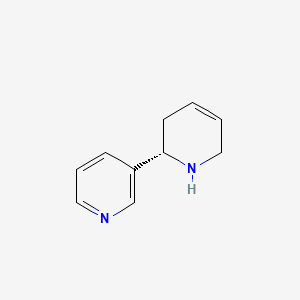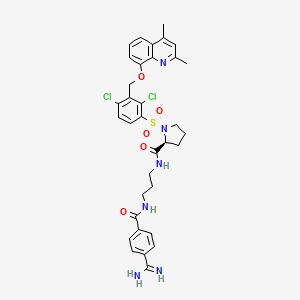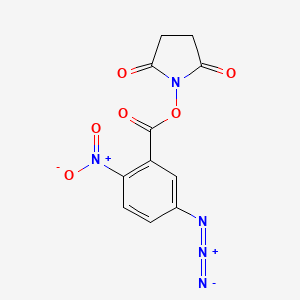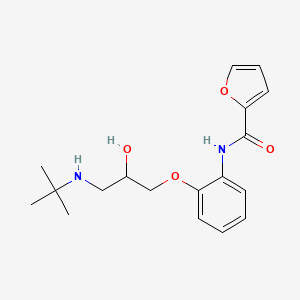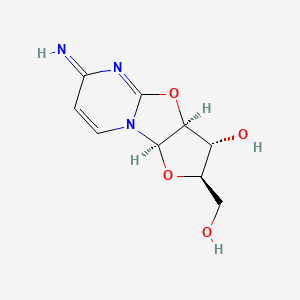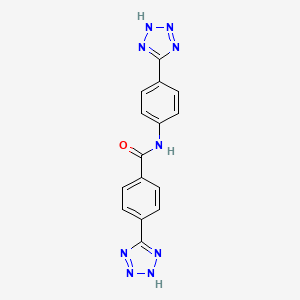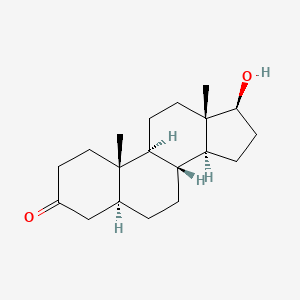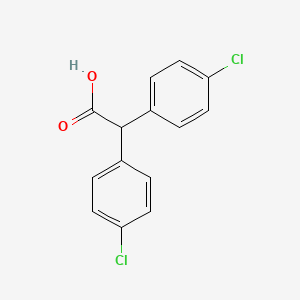
Acide bis(4-chlorophényl)acétique
Vue d'ensemble
Description
Bis(4-chlorophenyl)acetic acid: is an organochlorine compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.134 g/mol . It consists of an acetic acid moiety substituted with two 4-chlorophenyl groups at the 2-position. This compound is also known by other names such as dichlorodiphenylacetic acid and p,p’-dichlorodiphenylacetic acid .
Applications De Recherche Scientifique
Chemistry: Bis(4-chlorophenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the metabolism and degradation of organochlorine compounds. It serves as a model compound for understanding the behavior of similar environmental pollutants .
Medicine: While not directly used as a therapeutic agent, bis(4-chlorophenyl)acetic acid is involved in the synthesis of drugs and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
Target of Action
Bis(4-chlorophenyl)acetic acid, also known as 2,2-Bis(4-chlorophenyl)acetic acid, is a complex organochlorine compound Some studies suggest that similar compounds may interact with various cellular targets, leading to a range of biological effects .
Mode of Action
It’s known that chlorinated hydrocarbons can bind and complex with various cellular components, potentially influencing their function
Biochemical Pathways
For instance, some organochlorine compounds can act as carbon and energy supplements and are degraded by certain bacterial strains .
Pharmacokinetics
They are distributed in the lymph and blood to all body tissues and ultimately stored in proportion to the lipid content of the tissue . The principal metabolite excreted in urine of animals is p,p’-DDA, which has been proposed to be oxidized from p,p’-DDT and p,p’-DDD .
Result of Action
Similar compounds have been associated with a range of biological effects, including potential anticancer properties .
Analyse Biochimique
Biochemical Properties
Bis(4-chlorophenyl)acetic acid plays a significant role in biochemical reactions, particularly as a metabolite of DDT. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound is known to inhibit certain enzymes, affecting their activity and leading to alterations in metabolic processes. Additionally, Bis(4-chlorophenyl)acetic acid can bind to proteins, influencing their function and stability .
Cellular Effects
Bis(4-chlorophenyl)acetic acid has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to exhibit anti-estrogenic effects, impacting hormone-responsive cells and altering their function . Additionally, Bis(4-chlorophenyl)acetic acid can induce cytotoxicity in certain cell lines, affecting cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of Bis(4-chlorophenyl)acetic acid involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to specific receptors and proteins, modulating their activity. It has been shown to inhibit enzymes such as cytochrome P450, leading to alterations in metabolic pathways. Furthermore, Bis(4-chlorophenyl)acetic acid can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(4-chlorophenyl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Bis(4-chlorophenyl)acetic acid can persist in biological systems, leading to prolonged exposure and potential accumulation . Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Bis(4-chlorophenyl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects.
Metabolic Pathways
Bis(4-chlorophenyl)acetic acid is involved in several metabolic pathways, primarily as a metabolite of DDT. It is metabolized by cytochrome P450 enzymes, leading to the formation of various degradation products. The compound can also affect metabolic flux and alter the levels of certain metabolites . Additionally, Bis(4-chlorophenyl)acetic acid can interact with cofactors and other enzymes, influencing their activity and stability.
Transport and Distribution
The transport and distribution of Bis(4-chlorophenyl)acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various tissues, where it may accumulate over time . Its localization and accumulation can affect its activity and function, leading to potential toxic effects.
Subcellular Localization
Bis(4-chlorophenyl)acetic acid can localize to specific subcellular compartments, influencing its activity and function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications . Its subcellular localization can impact its interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing bis(4-chlorophenyl)acetic acid involves the Grignard reaction.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-chlorobenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of bis(4-chlorophenyl)acetic acid often involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(4-chlorophenyl)acetic acid can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of phenolic derivatives and other substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
Diphenylacetic acid: Similar structure but lacks the chlorine substituents.
4-Chlorophenylacetic acid: Contains only one chlorophenyl group.
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with a similar chlorinated aromatic structure.
Uniqueness: Bis(4-chlorophenyl)acetic acid is unique due to its dual chlorinated aromatic rings, which confer distinct chemical and biological properties. This structure allows for specific interactions and reactivity patterns that are not observed in non-chlorinated or mono-chlorinated analogs .
Propriétés
IUPAC Name |
2,2-bis(4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOCIFXUGBYCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040699 | |
| Record name | p,p'-DDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-05-6 | |
| Record name | Bis(4-chlorophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(p-chlorophenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorophenyl)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,p'-DDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(4-CHLOROPHENYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U8S29G6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


